molecular formula C12H11NO4S B1608260 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 331003-75-9

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1608260
CAS No.: 331003-75-9
M. Wt: 265.29 g/mol
InChI Key: HTFKYUIYCWNLNL-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring fused with a phenyl group, which is further substituted with ethoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced thiazolidinedione derivatives.

    Substitution: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, thereby influencing metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and altering cellular processes. Further research is needed to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both ethoxy and hydroxy substituents on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFKYUIYCWNLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385826
Record name AC1MDY7J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331003-75-9
Record name AC1MDY7J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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